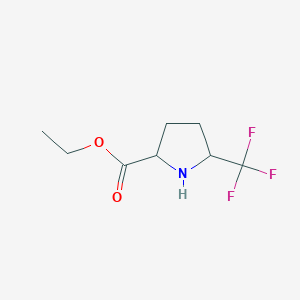

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide, also known as TBOC-DMG, is an important compound in the field of organic synthesis. It is a versatile building block for a variety of compounds, and its unique properties make it a valuable tool for scientists. TBOC-DMG has been used in a variety of research applications, including the synthesis of novel compounds and the study of biochemical and physiological effects.

科学的研究の応用

Photochemical Oxidation Studies

The photochemical oxidation of N, N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazines has been investigated. Under irradiation using a medium-pressure mercury lamp, this compound undergoes photooxygenation, resulting in the formation of oxygenated products. The reaction likely involves a [2+2] cycloaddition of oxygen to the double bond within the dihydropyrazine moiety .

Synthesis of Ceftolozane (Antibiotic Intermediate)

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide: serves as a crucial intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity, particularly against Pseudomonas aeruginosa and multidrug-resistant strains. Its structural modification from FK518 led to improved tolerance and efficacy .

Palladium-Catalyzed Reactions

This compound has been employed in palladium-catalyzed reactions. For instance:

- It participates in the synthesis of N-Boc-protected anilines, a valuable class of compounds in organic chemistry .

- It contributes to the preparation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Potential Medicinal Uses

Research has explored the potential medicinal applications of N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide:

- Neurodegenerative Diseases : Investigations suggest its relevance in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

- Cancer Therapy : Its properties have been studied for potential anticancer effects .

β-Secretase and Acetylcholinesterase Inhibition

In vitro studies indicate that this compound (also known as the M4 compound) acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are associated with neurodegenerative diseases .

Protected Amine for Mass Spectrometry

tert-Butyl N-(2,3-dihydroxypropyl)carbamate: , a derivative of this compound, is used in mass spectrometry experiments. It helps prepare isobaric mix solutions for post-column infusion studies during single-stage orbitrap mass spectrometric analysis .

特性

IUPAC Name |

tert-butyl N-[2-(3,4-dimethylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10-6-7-12(8-11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTDNJZATWRFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(3,4-dimethylphenyl)glycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)

![2,4-Dimethyl-6-{[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2538129.png)